![molecular formula C17H25NOS B5314826 2-ethyl-1-[2-(propylthio)benzoyl]piperidine](/img/structure/B5314826.png)
2-ethyl-1-[2-(propylthio)benzoyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethyl-1-[2-(propylthio)benzoyl]piperidine is a chemical compound that has been widely studied for its potential application as a research tool in scientific investigations. This compound is also known as ET-1 and belongs to the class of piperidine derivatives. The unique chemical structure of ET-1 has led to a number of studies exploring its synthesis, mechanism of action, and potential applications in various fields of scientific research.
Mechanism of Action
ET-1 is known to interact with calcium channels in cells, leading to an increase in intracellular calcium levels. This increase in calcium levels can activate various cellular processes, including neurotransmitter release and muscle contraction. ET-1 has also been shown to have antioxidant properties, which may contribute to its potential therapeutic benefits.
Biochemical and physiological effects:
Studies have shown that ET-1 can have a range of biochemical and physiological effects, depending on the specific context in which it is used. It has been shown to modulate the activity of various ion channels, including L-type calcium channels and potassium channels. ET-1 has also been shown to have vasoconstrictive effects, which may contribute to its potential therapeutic benefits in certain conditions.
Advantages and Limitations for Lab Experiments
One advantage of using ET-1 in scientific research is its unique chemical structure, which allows for specific interactions with cellular targets. Additionally, the synthesis of ET-1 is well-established, allowing for consistent production of the compound. However, one limitation of using ET-1 in lab experiments is its potential toxicity at high concentrations. Careful dosing and monitoring are required to ensure the safety of researchers and study participants.
Future Directions
There are a number of potential future directions for research involving ET-1. One area of interest is the potential therapeutic benefits of ET-1 in conditions such as hypertension and heart failure. Additionally, further studies exploring the mechanisms of action of ET-1 may lead to the development of new drugs targeting calcium channels and other cellular targets. Finally, investigations into the potential toxic effects of ET-1 may lead to improved safety protocols for researchers and study participants.
Conclusion:
In conclusion, ET-1 is a unique chemical compound that has been extensively studied for its potential application as a research tool in various fields of science. Its synthesis method is well-established, and it has been shown to have a range of biochemical and physiological effects. While there are limitations to its use in lab experiments, careful dosing and monitoring can ensure its safety. Future research in this area may lead to new therapeutic interventions and improved safety protocols.
Synthesis Methods
The synthesis of ET-1 involves the reaction of 2-(propylthio)benzoyl chloride with 2-ethylpiperidine in the presence of a base. The resulting product is purified through column chromatography to obtain the final compound. This method has been optimized through various studies to enhance the yield and purity of ET-1.
Scientific Research Applications
ET-1 has been extensively studied for its potential application as a research tool in various fields of science. It has been used in studies exploring the role of calcium channels in cellular processes, as well as investigations into the mechanisms of action of certain drugs. ET-1 has also been used as a tool in studies examining the effects of oxidative stress on cellular processes.
properties
IUPAC Name |
(2-ethylpiperidin-1-yl)-(2-propylsulfanylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NOS/c1-3-13-20-16-11-6-5-10-15(16)17(19)18-12-8-7-9-14(18)4-2/h5-6,10-11,14H,3-4,7-9,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQOKQFHEMJVDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC=CC=C1C(=O)N2CCCCC2CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.